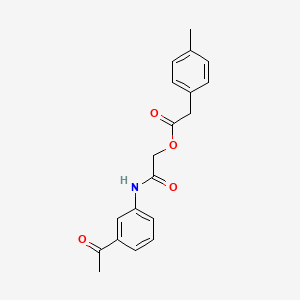![molecular formula C24H24N2O4S B2823955 2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 1005299-72-8](/img/structure/B2823955.png)
2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide” is a complex organic molecule. It contains a phenylsulfonyl group, a tetrahydroquinoline group, and a methylphenoxy group. These functional groups could potentially impart interesting chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study on this compound, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the phenylsulfonyl group might undergo reactions typical of sulfonyl groups, such as substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental analysis .Aplicaciones Científicas De Investigación
Antimalarial Activity
A study explored a series of compounds structurally related to 2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, demonstrating significant antimalarial potency against Plasmodium berghei in mice, including activity against resistant strains and potential for extended protection against infection after oral administration (Werbel et al., 1986).
Inhibitory Effects on Phenylethanolamine N-methyltransferase
Another research indicated that derivatives of tetrahydroquinoline, similar to the compound , selectively inhibit the enzyme phenylethanolamine N-methyltransferase (PNMT), showing potential for high selectivity and potency as enzyme inhibitors (Grunewald et al., 1997).
Synthesis of Amaryllidaceae Alkaloids
A synthesis study involving derivatives of tetrahydroquinoline, related to the chemical compound, facilitated the total synthesis of cherylline, an Amaryllidaceae alkaloid, highlighting its significance in organic synthesis and alkaloid chemistry (Toda et al., 2000).
Antibacterial Activity
Research on a compound structurally related to the query compound demonstrated in vitro antibacterial activity against both gram-positive and gram-negative bacteria, showcasing its potential applications in addressing bacterial infections (Sri et al., 2014).
Histone Deacetylase Inhibitors for Prostate Cancer
A study developed derivatives of tetrahydroquinolines, exhibiting potent histone deacetylase (HDAC) inhibitory activity and marked antiproliferative activity against PC-3 cells, suggesting their application in prostate cancer therapy (Liu et al., 2015).
Structural Aspects for Drug Design
Analysis of the structural aspects of amide-containing isoquinoline derivatives provided insights useful for drug design, especially in understanding how different forms (e.g., salts, inclusion compounds) can influence pharmaceutical properties and efficacy (Karmakar et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-9-13-21(14-10-18)30-17-24(27)25-20-12-11-19-6-5-15-26(23(19)16-20)31(28,29)22-7-3-2-4-8-22/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUBXVZFXJEAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2823872.png)

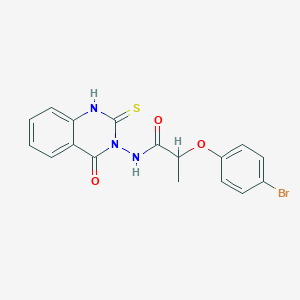

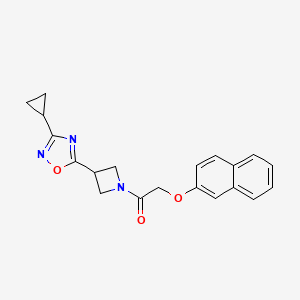
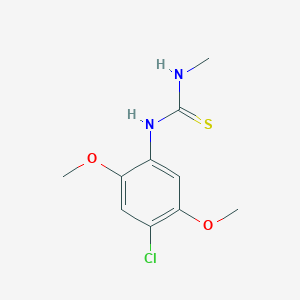
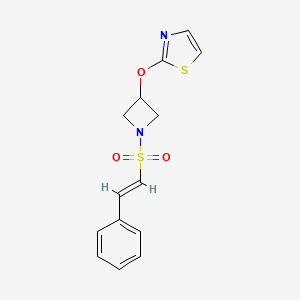
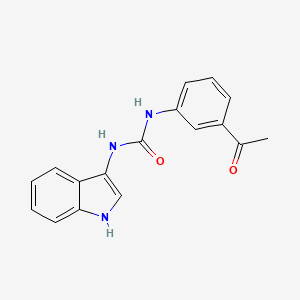
![6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2823887.png)
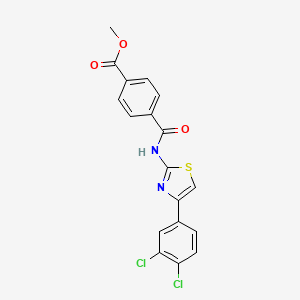
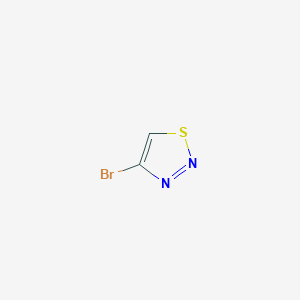
![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2823892.png)
![1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2823893.png)
